molecular formula C16H20BrClN2O2 B2824489 5-bromo-2-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide CAS No. 2380178-62-9

5-bromo-2-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide

Cat. No.: B2824489
CAS No.: 2380178-62-9
M. Wt: 387.7
InChI Key: HWCKIUAWXLHDFU-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with bromine and chlorine atoms, as well as a morpholinylcyclobutylmethyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination and Chlorination: The benzamide core is first brominated and chlorinated using bromine and chlorine reagents under controlled conditions.

    Formation of Morpholinylcyclobutylmethyl Group: The morpholinylcyclobutylmethyl group is introduced through a nucleophilic substitution reaction, where a suitable precursor reacts with morpholine and cyclobutylmethyl halide.

    Coupling Reaction: The final step involves coupling the substituted benzamide with the morpholinylcyclobutylmethyl group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or a similar agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

5-bromo-2-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chlorobenzamide: A simpler analog with similar substitution patterns but lacking the morpholinylcyclobutylmethyl group.

    2-Chloro-N-(cyclobutylmethyl)benzamide: Another analog with a different substitution pattern on the benzamide core.

Uniqueness

5-bromo-2-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide is unique due to the presence of both bromine and chlorine atoms, as well as the morpholinylcyclobutylmethyl group. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

5-bromo-2-chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrClN2O2/c17-12-2-3-14(18)13(10-12)15(21)19-11-16(4-1-5-16)20-6-8-22-9-7-20/h2-3,10H,1,4-9,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCKIUAWXLHDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C2=C(C=CC(=C2)Br)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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